molecular formula C18H19N3O3S B11513254 N-(4-cyanophenyl)-3-(diethylsulfamoyl)benzamide

N-(4-cyanophenyl)-3-(diethylsulfamoyl)benzamide

Cat. No.: B11513254
M. Wt: 357.4 g/mol
InChI Key: PBZGMFGPYPOYBY-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-3-(diethylsulfamoyl)benzamide is a complex organic compound with a unique structure that includes a cyanophenyl group and a diethylsulfamoyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-3-(diethylsulfamoyl)benzamide typically involves multiple steps. One common method starts with the preparation of the 4-cyanophenyl intermediate, which is then reacted with diethylsulfamoyl chloride under controlled conditions to form the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-3-(diethylsulfamoyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N-(4-cyanophenyl)-3-(diethylsulfamoyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-3-(diethylsulfamoyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-cyanophenyl)-3-(diethylsulfamoyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H19N3O3S

Molecular Weight

357.4 g/mol

IUPAC Name

N-(4-cyanophenyl)-3-(diethylsulfamoyl)benzamide

InChI

InChI=1S/C18H19N3O3S/c1-3-21(4-2)25(23,24)17-7-5-6-15(12-17)18(22)20-16-10-8-14(13-19)9-11-16/h5-12H,3-4H2,1-2H3,(H,20,22)

InChI Key

PBZGMFGPYPOYBY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C#N

Origin of Product

United States

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